molecular formula C18H15BrFN3O3 B2424386 5-bromo-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide CAS No. 1021090-98-1

5-bromo-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide

Cat. No.: B2424386
CAS No.: 1021090-98-1
M. Wt: 420.238
InChI Key: ZRJCVVJPBCPNFP-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. This compound belongs to a class of molecules featuring a pyridazinone core, a privileged structure known for its diverse biological activities. Its molecular architecture, which incorporates a brominated furan carboxamide linked to a 4-fluorophenyl-substituted pyridazinone via a propyl chain, makes it a valuable chemical tool for probing biological systems and developing new therapeutic agents. While direct biological data for this specific analog is not fully established in the public domain, compounds with closely related structures have demonstrated promising research applications. Pyridazinone derivatives are actively investigated for their potential in oncology research , particularly as modulators of challenging targets like the MYC family of proto-oncogenes . Gain-of-function of MYC is a driver in a wide range of cancers, including breast cancer, glioblastoma, and leukemia, and small molecules capable of modulating its expression or activity are a key area of focus . Furthermore, the structural motifs present in this molecule are also relevant to neuroscience research This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can employ this compound as a building block in chemical synthesis, a reference standard in analytical studies, or a probe for in vitro biological screening against novel targets.

Properties

IUPAC Name

5-bromo-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3O3/c19-16-8-7-15(26-16)18(25)21-10-1-11-23-17(24)9-6-14(22-23)12-2-4-13(20)5-3-12/h2-9H,1,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJCVVJPBCPNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(O3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide is a synthetic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide is C18_{18}H15_{15}BrFN3_{3}O3_{3}, with a molecular weight of 420.2 g/mol . The compound features a bromo substituent, a fluorophenyl group, and a furan-2-carboxamide moiety, contributing to its lipophilicity and potential pharmacokinetic advantages.

Biological Activity Overview

Pyridazinone derivatives have been reported to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some pyridazinone derivatives show promising antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Certain compounds in this class have demonstrated anti-inflammatory properties, potentially useful in treating inflammatory diseases.
  • Antitumor Activity : Research has indicated that pyridazinone derivatives can inhibit tumor growth in various cancer models.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Amino-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamideContains an amino group instead of bromoAntimicrobial
3-Bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamideDifferent substituent on phenyl ringAnti-inflammatory
4-Chloro-N-{2-[3-(3-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamideChlorine substituent instead of bromoAntitumor

The biological activity of 5-bromo-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide may be attributed to several mechanisms:

  • Phosphodiesterase Inhibition : Similar compounds have been identified as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a critical role in cellular signaling pathways related to inflammation and immune responses .
  • Cereblon Ligand Activity : Some studies suggest that derivatives can act as ligands for cereblon E3 ubiquitin ligase, potentially modulating protein degradation pathways relevant in cancer therapy .

Case Studies and Experimental Findings

Recent studies have explored the synthesis and biological evaluation of various pyridazinone derivatives, including those similar to 5-bromo-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide. For instance, research has shown that specific modifications to the pyridazinone scaffold can enhance anti-tumor efficacy and selectivity against cancer cell lines .

Table 2: Experimental Assays for Biological Evaluation

Assay TypePurposeFindings
Cytotoxicity AssayAssess cell viabilitySignificant reduction in viability at high concentrations
Anti-inflammatory AssayEvaluate inflammatory responseNotable reduction in inflammatory markers
Antiviral AssayTest against viral pathogensPromising results against H5N1 virus

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the furan ring and the fluorine on the phenyl group are key sites for nucleophilic and electrophilic substitutions.

Bromine Substitution

  • Reagents/Conditions :

    • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) .

    • Nucleophilic displacement with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).

  • Products :

    • Aryl-furan derivatives (via Suzuki coupling).

    • Thioether or secondary amine adducts (via SN2 displacement).

Fluorophenyl Electrophilic Substitution

  • Reagents/Conditions :

    • Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄), directed by fluorine’s electron-withdrawing effect.

  • Products :

    • Nitro- or sulfonyl-substituted phenyl derivatives at the meta position relative to fluorine.

Pyridazinone Core

  • Oxidation :

    • The 6-oxo group is stable under mild conditions but may undergo further oxidation to a carboxylic acid under strong oxidants (e.g., KMnO₄).

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a dihydropyridazine derivative .

Furan Ring

  • Oxidation :

    • Brominated furans resist ring-opening oxidation but may form diketones under aggressive conditions (e.g., O₃).

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Reagents/Conditions :

    • Acidic: HCl (6M), reflux → carboxylic acid + amine.

    • Basic: NaOH (aq.), heat → carboxylate salt + amine.

  • Products :

    • 5-bromofuran-2-carboxylic acid and the corresponding amine derivative.

Functionalization of the Propyl Chain

The propyl linker between the pyridazinone and carboxamide can be modified:

  • Alkylation/Quaternization :

    • Reaction with methyl iodide (CH₃I) in the presence of a base (e.g., NaH) to form a quaternary ammonium salt .

Mechanistic Insights and Stability

  • The pyridazinone ring exhibits moderate aromaticity, making it resistant to electrophilic attacks but reactive toward nucleophiles at the carbonyl position .

  • The trifluoromethyl group in analogs (e.g., Evitachem) enhances metabolic stability, suggesting similar behavior in this compound’s derivatives.

  • pH sensitivity : The amide bond is stable under neutral conditions but hydrolyzes rapidly in strongly acidic/basic environments.

Q & A

Q. What are the recommended methods for synthesizing 5-bromo-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamide with high purity?

Methodological Answer:

  • Step 1: Optimize coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) using palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to minimize side reactions .
  • Step 2: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate target precursors.
  • Step 3: Finalize synthesis via amide coupling (e.g., EDC/HOBt or DCC) under anhydrous conditions, followed by HPLC purification (C18 column, acetonitrile/water mobile phase) to achieve ≥98% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. Compare peaks with predicted spectra from ACD/Labs software .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (±2 ppm accuracy) using electrospray ionization (ESI) .
  • X-Ray Crystallography: For definitive structural confirmation, grow single crystals via slow evaporation (e.g., dichloromethane/methanol) and analyze using a diffractometer (e.g., R factor ≤0.05) .

Q. How can researchers ensure batch-to-batch consistency in physicochemical properties?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor thermal stability (e.g., decomposition onset >200°C) to assess crystallinity.
  • Dynamic Light Scattering (DLS): Measure particle size distribution in suspension (e.g., DMSO/water) to detect aggregation.
  • HPLC-PDA: Track retention times and UV-Vis profiles (e.g., λ = 254 nm) across batches .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Step 1: Synthesize analogs with systematic substitutions (e.g., replacing bromo with chloro or methyl groups) .
  • Step 2: Test in vitro activity (e.g., enzyme inhibition assays using IC₅₀ values) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters.
  • Step 3: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases), validating results with mutagenesis studies .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Check Experimental Conditions: Compare assay parameters (e.g., cell lines, incubation times, solvent controls). For example, DMSO concentrations >0.1% may artifactually inhibit targets .
  • Validate Compound Integrity: Re-analyze disputed batches via LC-MS to rule out degradation (e.g., hydrolysis of the amide bond).
  • Reproduce Key Studies: Collaborate with independent labs using standardized protocols (e.g., NIH assay guidance) .

Q. What computational strategies predict pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or ACD/Labs Percepta to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • MD Simulations: Run 100-ns simulations (e.g., GROMACS) to assess stability in biological membranes or protein binding pockets .

Q. How can in vitro-to-in vivo translation challenges be addressed in preclinical studies?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life (IV/oral administration in rodents) and tissue distribution via LC-MS/MS.
  • Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF .
  • Dose Optimization: Apply allometric scaling (e.g., body surface area) to estimate human-equivalent doses .

Methodological Best Practices

  • Collaborative Validation: Share synthetic protocols and analytical data via platforms like Zenodo to enhance reproducibility .
  • Ethical Compliance: Follow institutional guidelines for chemical safety (e.g., fume hood use, waste disposal) and animal welfare in bioassays .

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